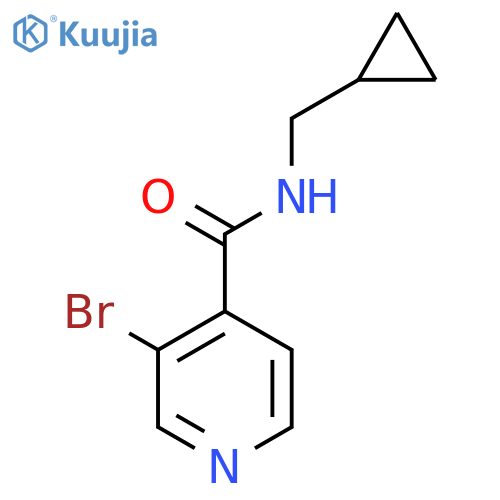

Cas no 1936237-43-2 (3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide)

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide

-

- MDL: MFCD33402447

- インチ: 1S/C10H11BrN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)

- InChIKey: XTADJVMPNLNZSG-UHFFFAOYSA-N

- SMILES: BrC1C=NC=CC=1C(NCC1CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 218

- トポロジー分子極性表面積: 42

- XLogP3: 1.6

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 228640-1g |

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide, 95.00 |

1936237-43-2 | 1g |

$908.00 | 2023-09-06 | ||

| Matrix Scientific | 228640-2.500g |

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide, 95.00 |

1936237-43-2 | 2.500g |

$1816.00 | 2023-09-06 |

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamideに関する追加情報

Introduction to 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide (CAS No. 1936237-43-2)

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide, identified by the CAS number 1936237-43-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, characterized by its brominated bromo and cyclopropylmethyl substituents, which contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule makes it a valuable intermediate in the synthesis of more complex pharmacological agents, particularly those targeting neurological and inflammatory disorders.

The pyridine core of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide is a well-documented scaffold in drug discovery, known for its ability to interact with various biological targets due to its electron-deficient aromatic system. The presence of a bromo atom at the 3-position enhances electrophilic reactivity, making it susceptible to nucleophilic substitution reactions, which are pivotal in constructing more intricate molecular frameworks. Additionally, the cyclopropylmethyl group introduces steric hindrance and modulates lipophilicity, influencing both metabolic stability and membrane permeability—critical factors in drug design.

In recent years, there has been a surge in research focusing on pyridine derivatives as potential therapeutic agents. Notably, compounds with bromine substituents have been explored for their role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that brominated pyridines can serve as key motifs in the development of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The 4-carboxamide functional group further extends the utility of this compound by providing a site for further derivatization, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic profiles.

One of the most compelling aspects of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide is its potential application in the synthesis of small-molecule probes for biochemical assays. Researchers have leveraged its structural features to develop tools that can selectively interact with specific protein targets. For example, recent publications have highlighted its use in designing inhibitors targeting serine/threonine kinases, which are implicated in various pathological conditions such as Alzheimer's disease and rheumatoid arthritis. The ability to fine-tune the electronic and steric properties of this molecule allows chemists to tailor its binding affinity and selectivity.

The pharmaceutical industry has also shown interest in this compound due to its versatility as a building block. Its incorporation into larger molecules can lead to novel compounds with improved efficacy and reduced side effects. The bromo atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures—a common motif in many drugs. Meanwhile, the cyclopropylmethyl group can be modified through hydrogenation or oxidation to introduce additional functional groups, expanding its synthetic utility.

From a computational chemistry perspective, 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how subtle changes in its structure can modulate binding affinity and allosteric effects. For instance, computational analyses have suggested that optimizing the distance between the bromo atom and the proposed binding site can significantly enhance receptor engagement. Such findings are invaluable for guiding experimental modifications and accelerating the drug discovery process.

The synthesis of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide presents an interesting challenge due to the need for precise regioselectivity and functional group compatibility. Modern synthetic methodologies have enabled more efficient routes to this compound compared to earlier approaches. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling between bromopyridines and cyclopropylmethyl halides, have emerged as reliable strategies for constructing this core structure. These advances have not only improved yield but also reduced the environmental impact of its production.

In conclusion, 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide (CAS No. 1936237-43-2) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features—combining a pyridine scaffold with a bromo, cyclopropylmethyl, and 4-carboxamide moiety—make it a versatile intermediate with broad applications in drug development. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is poised to play an increasingly significant role in addressing some of today's most pressing medical challenges.

1936237-43-2 (3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide) Related Products

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)

- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)

- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)

- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)